4-Nitrobenzyl acetate

Description

The exact mass of the compound 4-Nitrobenzyl acetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Nitrobenzyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Nitrobenzyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

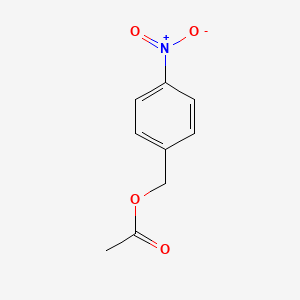

Structure

3D Structure

Properties

IUPAC Name |

(4-nitrophenyl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-7(11)14-6-8-2-4-9(5-3-8)10(12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXQLPUEZYZYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060711 | |

| Record name | Benzenemethanol, 4-nitro-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

619-90-9 | |

| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-nitro-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-nitro-, acetate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrobenzyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitrobenzyl Acetate (CAS 619-90-9): An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Nitrobenzyl acetate (CAS 619-90-9), a pivotal reagent in modern organic synthesis and pharmaceutical development. We will explore its fundamental chemical and physical properties, detail its synthesis and purification, and critically evaluate its primary application as a versatile protecting group. This document is designed to be a practical and authoritative resource, offering not only step-by-step protocols but also the underlying mechanistic rationale to empower researchers in its strategic and effective implementation.

Introduction: The Strategic Utility of 4-Nitrobenzyl Acetate

4-Nitrobenzyl acetate is a key organic compound utilized extensively as an intermediate in organic synthesis.[1][2] Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a building block in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[3][4] The compound's structure, featuring a nitro group on the benzene ring, imparts unique reactivity that is leveraged in various chemical transformations.[1] Specifically, 4-Nitrobenzyl acetate is a precursor for the 4-nitrobenzyl (PNB) protecting group, a critical tool for the temporary masking of functional groups like carboxylic acids, alcohols, and amines during multi-step syntheses.[3][5]

The PNB group's value lies in its stability under a range of conditions and its selective removal under mild reductive or photolytic conditions, offering an orthogonal deprotection strategy that is compatible with other protecting groups.[5] This guide will provide a detailed exploration of these facets, offering both theoretical understanding and practical guidance for laboratory applications.

Core Properties: Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's properties is essential for its effective use. The physicochemical characteristics of 4-Nitrobenzyl acetate are summarized below.

| Property | Value |

| CAS Number | 619-90-9[6][7][8] |

| Molecular Formula | C9H9NO4[8] |

| Molecular Weight | 195.17 g/mol [8] |

| Appearance | White to light yellow crystalline powder[6] |

| Melting Point | 78 °C[7] |

| Boiling Point | 331.83°C (estimate)[7] |

| Solubility | Soluble in organic solvents like acetone, chloroform, and ethyl acetate. |

| Synonyms | Acetic acid 4-nitrobenzyl ester, p-Nitrobenzyl acetate[6][7][8] |

Synthesis and Purification

4-Nitrobenzyl acetate can be synthesized through several methods, including the reaction of ethanolic potassium acetate with p-nitrobenzyl chloride or bromide, and the nitration of benzyl acetate.[9] A common laboratory-scale preparation involves the esterification of 4-nitrobenzyl alcohol.

Experimental Protocol: Synthesis from p-Nitrobenzyl Chloride

This protocol is adapted from a procedure in Organic Syntheses.[9]

Materials:

-

p-Nitrobenzyl chloride

-

Anhydrous sodium acetate

-

Glacial acetic acid

-

Methanol

-

Standard laboratory glassware for reflux and filtration

Procedure:

-

Reaction Setup: A mixture of p-nitrobenzyl chloride and anhydrous sodium acetate in glacial acetic acid is heated to reflux.[9]

-

Reaction: The mixture is refluxed for a specified time to allow for the formation of the acetate ester.

-

Workup: The acetic acid is removed by distillation under reduced pressure.[9] Water is then added to the residue to precipitate the crude product.[9]

-

Purification: The crude product is collected by filtration, washed with water, and then recrystallized from methanol to yield pale yellow crystals of 4-Nitrobenzyl acetate.[9]

Workflow for Synthesis and Purification

Caption: Simplified mechanism for the reductive cleavage of a PNB protecting group.

Experimental Protocol: Reductive Cleavage with Indium

This protocol is based on the work of Moody and Pitts, demonstrating a mild deprotection method. [5] Materials:

-

PNB-protected substrate

-

Indium powder

-

Ammonium chloride (NH₄Cl)

-

Ethanol/Water solvent mixture

-

Standard laboratory glassware for heating and extraction

Procedure:

-

Reaction Setup: The PNB-protected substrate is dissolved in a mixture of ethanol and water.

-

Reagent Addition: Indium powder and ammonium chloride are added to the solution. [5]3. Reaction: The mixture is heated to effect the reduction of the nitro group and subsequent cleavage of the benzylic C-O bond. [5]4. Workup: After the reaction is complete (monitored by TLC or LC-MS), the reaction mixture is filtered to remove indium salts. The filtrate is then typically extracted with an organic solvent.

-

Isolation: The organic extracts are combined, dried, and concentrated to yield the deprotected product. The byproduct is 4-toluidine. [5]

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling 4-Nitrobenzyl acetate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat. * Engineering Controls: Handle in a well-ventilated area, preferably a chemical fume hood. * Handling: Avoid contact with skin, eyes, and clothing. Avoid creating dust. * Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. * Disposal: Dispose of waste in accordance with local and national regulations. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Nitrobenzyl acetate is a valuable and versatile intermediate in organic chemistry, with significant applications in pharmaceutical synthesis and research. [3]Its role as a precursor to the robust and selectively cleavable 4-nitrobenzyl protecting group makes it an essential tool for chemists. [3][5]A thorough understanding of its properties, synthesis, and the various methods for PNB group deprotection allows researchers to strategically incorporate it into complex synthetic routes, contributing to advancements in drug discovery and materials science. [3]

References

- Ketone Pharma. (2024, August 27). Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide.

- Moody, C. J., & Pitts, M. R. (n.d.). Indium as a Reducing Agent: Deprotection of 4-Nitrobenzyl Ethers and Esters.

- Thieme E-Books & E-Journals. (n.d.). Indium as a Reducing Agent: Deprotection of 4-Nitrobenzyl Ethers and Esters.

- TCI Chemicals. (2025, October 27). SAFETY DATA SHEET - 4-Nitrobenzyl Acetate.

- CymitQuimica. (n.d.). CAS 619-90-9: Benzenemethanol, 4-nitro-, 1-acetate.

- ChemSynthesis. (2025, May 20). 4-nitrobenzyl acetate - 619-90-9, C9H9NO4, density, melting point, boiling point, structural formula, synthesis.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 4-Nitrobenzyl Acetate | 619-90-9.

- ChemicalBook. (n.d.). 619-90-9 | CAS DataBase.

- Santa Cruz Biotechnology. (n.d.). SAFETY DATA SHEET - 4-Nitrobenzyl Acetate.

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.

- Wikipedia. (n.d.). Photolabile protecting group.

- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC - PubMed Central.

- Organic Syntheses. (n.d.). Acetic acid, p-nitrobenzyl ester.

- Guibé-Jampel, E., & Wakselman, M. (1983). Selective Cleavage of p-Nitrobenzyl Esters with Sodium Dithionite.

- Santa Cruz Biotechnology. (n.d.). 4-Nitrobenzyl Acetate | CAS 619-90-9.

- Unnamed Source. (n.d.). The Role of 4-Nitrobenzyl Alcohol in Modern Pharmaceutical Synthesis.

- LookChem. (n.d.). CAS No.619-90-9, ACETIC ACID 4-NITROBENZYL ESTER Suppliers.

Sources

- 1. CAS 619-90-9: Benzenemethanol, 4-nitro-, 1-acetate [cymitquimica.com]

- 2. CAS No.619-90-9,ACETIC ACID 4-NITROBENZYL ESTER Suppliers [lookchem.com]

- 3. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 4. nbinno.com [nbinno.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. 4-Nitrobenzyl Acetate | 619-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 619-90-9 | CAS DataBase [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Acetic Acid 4-Nitrobenzyl Ester synthesis

An In-Depth Technical Guide to the Synthesis of Acetic Acid 4-Nitrobenzyl Ester

Abstract

Acetic Acid 4-Nitrobenzyl Ester, also known as 4-nitrobenzyl acetate, is a valuable organic intermediate utilized in diverse fields, including proteomics research and the development of bioreductive prodrugs.[1][2][3] This guide provides a comprehensive overview of its synthesis, designed for researchers, chemists, and professionals in drug development. We will explore the primary synthetic methodologies, focusing on the nucleophilic substitution of 4-nitrobenzyl halides and the esterification of 4-nitrobenzyl alcohol. A detailed, field-proven experimental protocol is provided for the robust synthesis from 4-nitrobenzyl chloride, supplemented by mechanistic insights and characterization data. The objective is to equip the reader with both the theoretical understanding and the practical knowledge required for the successful laboratory preparation of this important compound.

Introduction: Significance and Properties

Acetic Acid 4-Nitrobenzyl Ester (CAS No. 619-90-9) is a solid, crystalline compound, appearing as white to pale yellow needles or powder.[4][5] Its structure incorporates a nitro group, which is a strong electron-withdrawing group, influencing the reactivity of the benzyl position. This feature is critical for its application as a protecting group and in the design of triggers for bioreductive drugs, where the nitro group can be selectively reduced under hypoxic conditions to initiate a fragmentation cascade.[3]

Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 619-90-9 | [1][2][6] |

| Molecular Formula | C₉H₉NO₄ | [2][5][6] |

| Molecular Weight | 195.17 g/mol | [2][6] |

| Appearance | White to pale yellow crystalline solid | [5] |

| Melting Point | 77-78 °C | [4] |

| Primary Applications | Intermediate in organic synthesis, proteomics | [1][2] |

Overview of Synthetic Methodologies

The synthesis of 4-nitrobenzyl acetate can be accomplished via several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory equipment. The two most prevalent strategies involve either forming the ester bond via nucleophilic substitution or through direct esterification of the corresponding alcohol.

-

Nucleophilic Substitution (from 4-Nitrobenzyl Halide): This is a highly reliable and straightforward method, typically involving the reaction of 4-nitrobenzyl chloride or bromide with an acetate salt, such as sodium or potassium acetate.[4] The reaction proceeds via an Sₙ2 mechanism.

-

Esterification of 4-Nitrobenzyl Alcohol: This approach utilizes 4-nitrobenzyl alcohol as the precursor.

-

Reaction with Acetic Anhydride: A facile and efficient method where the alcohol is acylated using acetic anhydride, often in the presence of a mild base like sodium bicarbonate to neutralize the acetic acid byproduct.[7]

-

Fischer-Speier Esterification: The classic acid-catalyzed reaction between 4-nitrobenzyl alcohol and acetic acid.[8][9] To drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed as it is formed.[8]

-

-

Mitsunobu Reaction: An advanced method for converting alcohols to esters under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD).[10][11] While powerful, especially for stereochemical inversion in chiral alcohols, it generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative) that can complicate purification.[12]

The following diagram illustrates the primary synthesis pathways.

Caption: Sₙ2 mechanism for the synthesis of 4-nitrobenzyl acetate.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| p-Nitrobenzyl chloride | 171.58 | 250 g | 1.46 | Starting material. Handle with care (lachrymator). [4] |

| Fused Sodium Acetate | 82.03 | 225 g | 2.74 | Use anhydrous/fused salt to avoid water. [4] |

| Glacial Acetic Acid | 60.05 | 375 g | 6.25 | Serves as the solvent. [4] |

| Methanol | 32.04 | ~600 mL | - | For recrystallization. |

| Deionized Water | 18.02 | ~1.5 L | - | For work-up. |

Step-by-Step Procedure

-

Reaction Setup: In a 2-liter round-bottomed flask equipped with a reflux condenser, combine p-nitrobenzyl chloride (250 g), fused sodium acetate (225 g), and glacial acetic acid (375 g). [4] * Causality Insight: Using fused (anhydrous) sodium acetate is crucial. The presence of water could lead to the hydrolysis of p-nitrobenzyl chloride to 4-nitrobenzyl alcohol, a significant side product.

-

Reflux: Heat the mixture using an oil bath maintained at 160-170 °C. Allow the reaction to reflux for 8-10 hours. [4] * Expertise Note: The high temperature is necessary to drive the Sₙ2 reaction to completion. Consistent heating and stirring (if possible) ensure a homogeneous reaction mixture.

-

Solvent Removal: After the reflux period, allow the oil bath to cool to approximately 125 °C. Remove the glacial acetic acid via distillation under reduced pressure. Start with a moderate vacuum and gradually increase it as the distillation rate slows, raising the bath temperature back to 160 °C to remove the final traces of solvent. [4]4. Initial Product Isolation (Work-up): Add approximately 500 mL of water to the flask. The product, which is a solid cake at this stage, should be broken up with a heavy stirring rod. [4] * Trustworthiness Check: This step is critical for removing the sodium chloride byproduct and any remaining acetic acid. The product is insoluble in water, allowing for its separation.

-

Washing: Transfer the entire contents to a large beaker and stir vigorously for 30 minutes to ensure all lumps are broken down. Filter the finely divided solid using a Büchner funnel and wash it with 200 mL of cold water. Repeat this washing process (resuspending in water, stirring, and filtering) two more times to thoroughly remove impurities. [4]6. Recrystallization: Transfer the washed crude product to a 1.5-liter beaker and add 500 mL of methanol. Heat the mixture to boiling to dissolve the ester. Filter the hot solution through a pre-heated Büchner funnel to remove any insoluble impurities. [4]7. Final Product Collection: Allow the hot filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the resulting pale yellow needles by suction filtration. A second crop of crystals can be obtained by concentrating the mother liquor. [4]8. Drying: Dry the purified crystals in a vacuum oven or in air. The expected yield of pure 4-nitrobenzyl acetate is 222–233 g (78–82%), with a melting point of 77–78 °C. [4]

Characterization and Analysis

To confirm the identity and purity of the synthesized Acetic Acid 4-Nitrobenzyl Ester, the following analytical techniques are recommended:

-

Melting Point: A sharp melting point in the range of 77-79 °C is a strong indicator of high purity. [4]* Infrared (IR) Spectroscopy: Key signals would include a strong carbonyl (C=O) stretch for the ester at ~1740 cm⁻¹, C-O stretching, and characteristic peaks for the nitro group (NO₂) at ~1515 and ~1345 cm⁻¹.

-

¹H NMR Spectroscopy (in CDCl₃):

-

A singlet around δ 2.1 ppm (3H) corresponding to the acetyl methyl protons (CH₃).

-

A singlet around δ 5.2 ppm (2H) for the benzylic protons (CH₂).

-

Two doublets in the aromatic region, typically around δ 7.5 ppm (2H) and δ 8.2 ppm (2H), characteristic of a 1,4-disubstituted benzene ring with strong electron-withdrawing/donating groups.

-

Safety Considerations

-

p-Nitrobenzyl chloride: This compound is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

-

Glacial Acetic Acid: Corrosive. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Heating: The reaction is conducted at high temperatures. Use a properly secured apparatus and an oil bath with a temperature controller to prevent overheating.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The synthesis of Acetic Acid 4-Nitrobenzyl Ester is a well-established process that can be reliably performed in a standard organic chemistry laboratory. The nucleophilic substitution of 4-nitrobenzyl chloride with sodium acetate offers a high-yield, scalable, and reproducible route, as validated by its inclusion in Organic Syntheses. [4]Alternative methods, such as the acylation of 4-nitrobenzyl alcohol, provide flexibility depending on the available starting materials. [7]Proper execution of the protocol, particularly the anhydrous reaction conditions and thorough purification via recrystallization, is key to obtaining a high-purity product suitable for subsequent research and development applications.

References

-

Synthesis of 4-nitrophenyl acetate using molecular sieve-immobilized lipase from Bacillus coagulans. Journal of Industrial Microbiology and Biotechnology. [Link]

-

Scheme 1. Reaction of an alcohol with acetic anhydride in the presence of sodium bicarbonate. ResearchGate. [Link]

-

ACETIC ACID 4-NITROBENZYL ESTER Suppliers. LookChem. [Link]

-

A general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). [Link]

-

Acetic acid, p-nitrobenzyl ester. Organic Syntheses. [Link]

-

4-nitrobenzyl acetate - 619-90-9, C9H9NO4, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. [Link]

-

Recent Advances in the Mitsunobu Reaction. Atlanchim Pharma. [Link]

-

Advances and mechanistic insight on the catalytic Mitsunobu reaction using recyclable azo reagents. Royal Society of Chemistry Publishing. [Link]

-

p-NITROBENZYL ALCOHOL. Organic Syntheses. [Link]

- Method for synthesizing 4-nitrobenzyl chloroformate.

-

4-Nitrophenyl Acetate. PubChem. [Link]

-

Synthesis of p-Nitrobenzyl acetoacetate. PrepChem.com. [Link]

-

Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

-

4-Nitrobenzyl Acetate, min 98% (N), 25 grams. HBARSCI. [Link]

-

Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

-

p-NITROBENZYL BROMIDE. Organic Syntheses. [Link]

-

Preparation of 4-nitrobenzyl bromide. PrepChem.com. [Link]

-

What is the esterification reaction equation of benzyl alcohol and acetic acid?. Vedantu. [Link]

-

Preparation of Acetic Esters of Some Higher Alcohols. UNI ScholarWorks. [Link]

-

ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Malaysian Journal of Analytical Sciences. [Link]

-

Enhanced Esterification of Benzyl Alcohol with Acetic Acid using Sulfated Metal-Incorporated MCM-48: A Stable and Reusable Heterogeneous Catalyst. Langmuir - ACS Publications. [Link]

-

Acid Anhydrides react with alcohols to form esters. Chemistry LibreTexts. [Link]

-

Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed.... ResearchGate. [Link]

- Process for preparing nitrobenzyl bromides.

Sources

- 1. CAS No.619-90-9,ACETIC ACID 4-NITROBENZYL ESTER Suppliers [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Nitrobenzyl Acetate | CymitQuimica [cymitquimica.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. What is the esterification reaction equation of benzyl class 12 chemistry CBSE [vedantu.com]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mitsunobu Reaction [organic-chemistry.org]

- 12. atlanchimpharma.com [atlanchimpharma.com]

4-Nitrobenzyl acetate molecular weight

An In-Depth Technical Guide to 4-Nitrobenzyl Acetate for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of 4-Nitrobenzyl acetate (4-NBA), a critical reagent in modern organic synthesis and drug development. The document details its core physicochemical properties, with a primary focus on its molecular weight and chemical structure. It further explores its strategic application as a photolabile protecting group, its synthesis and characterization, and its role in advanced research areas such as prodrug design and enzyme kinetics. This whitepaper is intended for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors who require a deep, practical understanding of this versatile compound.

Introduction to 4-Nitrobenzyl Acetate

4-Nitrobenzyl acetate, also known as acetic acid 4-nitrobenzyl ester, is an organic compound that serves as a vital intermediate and functional reagent in a multitude of synthetic applications[1][2]. Its structure uniquely combines an acetate ester with a 4-nitrobenzyl moiety. This combination makes it particularly valuable in complex, multi-step syntheses where precise control over reactive functional groups is paramount.

In the field of drug development and chemical biology, the 4-nitrobenzyl group is renowned for its utility as a "caged" or photoremovable protecting group (PPG)[3][4]. This functionality allows scientists to mask a reactive site on a molecule and later expose it with high spatial and temporal precision using light, a technique essential for studying dynamic biological processes and for targeted drug delivery[4][5]. Furthermore, the nitroaromatic core is a substrate for nitroreductase enzymes, a feature exploited in the design of bioreductive prodrugs that are selectively activated in hypoxic environments, such as those found in solid tumors[6].

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key identifiers and characteristics of 4-Nitrobenzyl acetate are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 195.17 g/mol | [1][7][8][9][10][11][12] |

| Chemical Formula | C₉H₉NO₄ | [7][8][9][10][11][12] |

| CAS Number | 619-90-9 | [8][9][10][12] |

| Appearance | White to pale yellow crystalline powder | [7][12][13] |

| Melting Point | 76-79 °C | [1][12][13] |

| IUPAC Name | (4-nitrophenyl)methyl acetate | [2] |

| SMILES | CC(=O)OCc1ccc(--INVALID-LINK--[O-])cc1 | [7][11] |

| InChIKey | QNXQLPUEZYZYFC-UHFFFAOYSA-N | [9] |

The 4-Nitrobenzyl Group: A Cornerstone of Protection Chemistry

The strategic value of 4-Nitrobenzyl acetate is often derived from the functionality of the 4-nitrobenzyl group itself, which is a premier protecting group for alcohols, carboxylic acids, and amines in complex syntheses[5][14][15].

Mechanism of Protection and Deprotection

The 4-nitrobenzyl group is prized for its stability under a wide range of chemical conditions (e.g., acidic, basic, and oxidative), yet it can be cleaved cleanly under mild conditions using photolysis[5]. The protection-deprotection strategy is a cornerstone of synthetic chemistry, preventing a functional group from undergoing unwanted reactions while other parts of the molecule are modified.

The deprotection mechanism is a Norrish Type II reaction, initiated by the absorption of UV light (typically between 300-365 nm), which excites the nitro group. This leads to an intramolecular hydrogen abstraction from the benzylic carbon, followed by rearrangement and fragmentation to release the protected functional group, carbon dioxide, and 4-nitrosobenzaldehyde[4]. This traceless removal process is highly efficient and avoids the need for harsh chemical reagents that could compromise the integrity of the target molecule.

Figure 1: General workflow for the use of the 4-nitrobenzyl (NB) group in protection/deprotection schemes.

Synthesis and Characterization of 4-Nitrobenzyl Acetate

The reliable synthesis and rigorous characterization of 4-Nitrobenzyl acetate are crucial for its successful application. A well-established laboratory-scale synthesis is documented in Organic Syntheses.

Experimental Protocol: Synthesis via Esterification

This protocol is adapted from the reaction of p-nitrobenzyl chloride with potassium acetate[16].

Materials:

-

p-Nitrobenzyl chloride

-

Potassium acetate

-

Methanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-nitrobenzyl chloride in methanol.

-

Add a molar excess of potassium acetate to the solution.

-

Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing ice and water to precipitate the crude product[17].

-

Stir vigorously to break up any lumps, then collect the solid product by vacuum filtration on a Büchner funnel[16].

-

Wash the crude product thoroughly with cold water to remove inorganic salts.

-

Recrystallize the crude solid from hot methanol to yield pure, pale yellow crystals of 4-Nitrobenzyl acetate[16].

-

Dry the final product under vacuum. The expected melting point of the pure product is 77-78°C[16].

Figure 2: Key steps in the synthesis of 4-Nitrobenzyl acetate.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized product is a critical step. The following are expected analytical signatures for 4-Nitrobenzyl acetate.

-

¹H NMR: The proton NMR spectrum should exhibit characteristic signals: a singlet for the methyl protons (CH₃) around δ 2.1 ppm, a singlet for the benzylic protons (CH₂) around δ 5.2 ppm, and two doublets in the aromatic region (δ 7.5 and 8.2 ppm) corresponding to the AA'BB' system of the para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show a peak for the methyl carbon, the benzylic carbon, the ester carbonyl carbon (~170 ppm), and four signals for the aromatic carbons[18].

-

IR Spectroscopy: The infrared spectrum provides functional group information. Key absorption bands include a strong C=O stretch for the ester at ~1740 cm⁻¹, and strong symmetric and asymmetric stretches for the nitro group (NO₂) at approximately 1520 and 1350 cm⁻¹[19][20].

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 195.17 g/mol , along with characteristic fragmentation patterns.

Advanced Applications in Research and Drug Development

The unique properties of 4-Nitrobenzyl acetate and its derivatives make them invaluable in cutting-edge research.

-

Prodrug Development: The 4-nitrobenzyl group can be used to mask the active site of a drug. In the low-oxygen (hypoxic) environment of tumors, endogenous nitroreductase enzymes can reduce the nitro group to a hydroxylamine, triggering a fragmentation cascade that releases the active drug precisely at the target site[6]. This strategy enhances drug efficacy while minimizing systemic toxicity.

-

Enzyme Assays: As an ester, 4-Nitrobenzyl acetate can serve as a chromogenic substrate for assaying esterase and lipase activity. Enzymatic hydrolysis releases 4-nitrophenol, which, particularly at basic pH, forms the intensely yellow 4-nitrophenolate ion, allowing for simple and sensitive colorimetric monitoring of enzyme activity[21].

-

Proteomics Research: The compound is used as a biochemical for proteomics research, likely in applications involving the modification or labeling of proteins in a controlled manner[10].

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of 4-Nitrobenzyl acetate.

-

Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[22][23]. Avoid generating dust and prevent contact with skin, eyes, and clothing[23]. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[22]. Keep away from incompatible substances such as strong oxidizing agents and strong bases[21][24]. For long-term stability, storage in a freezer at approximately -20°C may be recommended[21].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste must be handled as hazardous waste.

Conclusion

4-Nitrobenzyl acetate is a compound of significant utility whose importance is defined by more than its molecular weight. Its true value lies in the strategic chemical properties of its 4-nitrobenzyl moiety, which enables advanced applications in photochemistry, medicinal chemistry, and organic synthesis. For researchers and drug development professionals, a comprehensive understanding of its synthesis, characterization, and functional applications is key to leveraging its full potential in creating complex molecules and innovative therapeutic agents.

References

- 1. ACETIC ACID 4-NITROBENZYL ESTER | 619-90-9 [chemicalbook.com]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 5. catalogimages.wiley.com [catalogimages.wiley.com]

- 6. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. 4-Nitrobenzyl Acetate | CymitQuimica [cymitquimica.com]

- 8. 4-Nitrobenzyl Acetate - Protheragen [protheragen.ai]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. scbt.com [scbt.com]

- 11. chemscene.com [chemscene.com]

- 12. labproinc.com [labproinc.com]

- 13. 4-Nitrobenzyl Acetate | 619-90-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 14. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. spectrabase.com [spectrabase.com]

- 19. ACETIC ACID 4-NITROBENZYL ESTER(619-90-9) IR Spectrum [m.chemicalbook.com]

- 20. researchgate.net [researchgate.net]

- 21. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]

- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 23. tcichemicals.com [tcichemicals.com]

- 24. datasheets.scbt.com [datasheets.scbt.com]

Molecular Structure and Physicochemical Properties

An In-Depth Technical Guide to the Structure, Synthesis, and Application of 4-Nitrobenzyl Acetate

This guide provides a comprehensive technical overview of 4-Nitrobenzyl acetate, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, it moves beyond a simple data sheet to offer field-proven insights into the molecule's structure, synthesis, and strategic applications. We will explore the causality behind its synthetic protocols and its functional role in advanced chemical methodologies, including protecting group strategies and prodrug design.

4-Nitrobenzyl acetate (CAS No. 619-90-9) is an ester characterized by a benzyl group substituted with a nitro group at the para (4) position of the benzene ring.[1][2][3] This substitution is critical to its chemical personality; the strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the benzylic position and the stability of the ester linkage.

The fundamental structure consists of an acetate group (CH₃COO-) ester-linked to a 4-nitrobenzyl group (-CH₂-C₆H₄-NO₂). This arrangement imparts a specific polarity and reactivity profile that is exploited in various synthetic contexts.

Caption: Chemical structure of 4-Nitrobenzyl acetate.

Table 1: Physicochemical Properties of 4-Nitrobenzyl Acetate

| Property | Value | Reference(s) |

| CAS Number | 619-90-9 | [1][2][3][4] |

| Molecular Formula | C₉H₉NO₄ | [1][3][4][5] |

| Molecular Weight | 195.17 g/mol | [1][2][3][4] |

| Appearance | White to orange/green powder or crystals | [1] |

| Melting Point | 76-79 °C | [6] |

| SMILES | CC(=O)OCc1ccc([O-])cc1 | [1][4][5] |

| Synonyms | Acetic Acid 4-Nitrobenzyl Ester | [3][7] |

Spectroscopic Profile for Structural Verification

For any researcher, unambiguous identification of a synthesized or purchased compound is paramount. The spectroscopic signature of 4-Nitrobenzyl acetate is distinct and serves as a reliable confirmation of its structure.

Table 2: Key Spectroscopic Data for 4-Nitrobenzyl Acetate

| Technique | Feature | Expected Chemical Shift / Frequency | Structural Assignment |

| ¹H NMR (400 MHz, CDCl₃) | Singlet | ~2.11 ppm | Acetate methyl protons (CH₃) |

| Singlet | ~5.08 ppm | Benzylic methylene protons (CH₂) | |

| Doublet | ~7.3 ppm | Aromatic protons ortho to the CH₂ group | |

| Doublet | ~8.2 ppm | Aromatic protons ortho to the NO₂ group | |

| ¹³C NMR (100 MHz, CDCl₃) | Resonance | ~21.0 ppm | Acetate methyl carbon (CH₃) |

| Resonance | ~65.0 ppm | Benzylic methylene carbon (CH₂) | |

| Resonances | ~124.0, 128.5 ppm | Aromatic carbons (CH) | |

| Resonances | ~143.0, 147.8 ppm | Aromatic quaternary carbons (C-CH₂, C-NO₂) | |

| Resonance | ~170.5 ppm | Ester carbonyl carbon (C=O) | |

| IR Spectroscopy | Strong, sharp peak | ~1740 cm⁻¹ | Ester carbonyl (C=O) stretch |

| Strong peaks | ~1520, 1345 cm⁻¹ | Asymmetric and symmetric NO₂ stretch |

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and concentration. Data is consistent with findings reported in the literature.[8]

Synthesis and Mechanistic Insights

The preparation of 4-Nitrobenzyl acetate is a classic example of a nucleophilic substitution reaction that is both robust and scalable. The most authoritative and trusted method is the reaction of 4-nitrobenzyl chloride with sodium acetate in glacial acetic acid, as detailed in Organic Syntheses.[6]

Causality in the Experimental Protocol: This is not merely a recipe; each step is dictated by chemical principles.

-

Choice of Reactants: 4-nitrobenzyl chloride is an excellent electrophile. The chloride is a good leaving group, and the benzylic carbon is activated towards SN2 attack by the electron-withdrawing nitro group. Sodium acetate provides the acetate nucleophile.

-

Solvent and Temperature: Glacial acetic acid serves as a polar aprotic solvent that can dissolve the reactants. Refluxing at 160-170°C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe (8-10 hours).[6]

-

Workup and Purification: The removal of acetic acid under reduced pressure shifts the equilibrium towards the product. The subsequent washing with water removes remaining salts and acetic acid. Recrystallization from methanol is the critical final step; 4-Nitrobenzyl acetate is moderately soluble in hot methanol and poorly soluble in cold methanol, allowing for the separation of highly pure crystalline product from residual impurities.[6]

Caption: Experimental workflow for the synthesis of 4-Nitrobenzyl acetate.

Experimental Protocol: Synthesis of 4-Nitrobenzyl Acetate

Adapted from Organic Syntheses, Coll. Vol. 2, p.441 (1943); Vol. 18, p.62 (1938).[6]

-

Reaction Setup: In a 2-liter round-bottom flask equipped with a reflux condenser, combine 250 g (1.46 moles) of 4-nitrobenzyl chloride, 225 g (2.74 moles) of fused sodium acetate, and 375 g (6.25 moles) of glacial acetic acid.

-

Reflux: Heat the mixture in an oil bath maintained at 160–170°C and allow it to reflux for 8–10 hours.

-

Solvent Removal: Cool the oil bath to approximately 125°C. Remove the glacial acetic acid by distillation under reduced pressure. Self-Validation Check: Complete removal is indicated when distillation ceases at a pressure of ≤50 mm and a temperature of 160°C.

-

Crude Product Isolation: Add approximately 500 mL of water to the flask and break up the resulting solid cake with a stirring rod. Transfer the entire contents to a beaker and stir mechanically for 30 minutes to form a fine slurry.

-

Washing: Collect the crude product by filtration on a Büchner funnel and wash it thoroughly with 200 mL of cold water. Repeat the process of slurrying in water and filtering twice more to remove all water-soluble impurities.

-

Recrystallization: Transfer the washed solid to a 1.5-liter beaker and add 500 mL of methanol. Heat the mixture to boiling to dissolve the solid. Filter the hot solution through a pre-heated Büchner funnel to remove any insoluble impurities.

-

Crystallization and Final Collection: Allow the hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the pale yellow crystals by filtration, wash with a small amount of cold methanol, and air-dry. A typical yield is 78–82%.[6] Self-Validation Check: The final product should have a sharp melting point between 77-78°C.[6]

Key Applications in Advanced Synthesis

The utility of 4-Nitrobenzyl acetate extends beyond its identity as a stable compound; its true value lies in its role as a versatile synthetic intermediate and a functional moiety in complex molecular design.

The 4-Nitrobenzyl Group: A Strategic Protecting Group

In multi-step synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a desired transformation elsewhere in the molecule.[9] This temporary mask is known as a protecting group. The 4-nitrobenzyl (PNB) group is a well-established protecting group, particularly for carboxylic acids, alcohols, and amines.[10][11]

4-Nitrobenzyl acetate is a precursor to other key reagents, such as 4-nitrobenzyl alcohol and 4-nitrobenzyl bromide, which are more directly used for installing the PNB protecting group.[10][12]

Key Features of the PNB Protecting Group:

-

Stability: PNB ethers and esters are stable to a wide range of conditions, including many acidic and basic environments, making them robust choices for complex synthetic routes.[13]

-

Cleavage (Deprotection): The uniqueness of the PNB group lies in its specific deprotection conditions. The nitro group provides a chemical handle for selective removal.

-

Reductive Cleavage: The nitro group can be reduced (e.g., with H₂/Pd-C or Zn/acetic acid) to an amine. The resulting 4-aminobenzyl system is electronically unstable and readily fragments, releasing the protected functional group.

-

Photolytic Cleavage: The PNB group is a classic photolabile protecting group.[11] Upon irradiation with UV light (typically ~350 nm), the nitro group undergoes an intramolecular hydrogen abstraction from the benzylic carbon, leading to a rearrangement and cleavage that releases the protected molecule.[11] This allows for "traceless" deprotection without chemical reagents, offering high spatial and temporal control.

-

Caption: Logical workflow of a protecting group strategy using the 4-Nitrobenzyl (PNB) moiety.

Role in Bioreductive Prodrug Design

A highly sophisticated application relevant to drug development is the use of the 4-nitrobenzyl moiety as a trigger in bioreductive prodrugs.[14] Aromatic nitro compounds are known substrates for nitroreductase enzymes, which are often overexpressed in the hypoxic (low-oxygen) environments characteristic of solid tumors.[15]

Mechanism of Action:

-

A potent cytotoxic drug (e.g., an amine-based toxin) is chemically linked to the 4-nitrobenzyl group, often as a carbamate, rendering it inactive (a prodrug).

-

The prodrug is administered and circulates in the body. It is largely non-toxic in healthy, oxygen-rich tissues.

-

In the hypoxic environment of a tumor, nitroreductase enzymes reduce the nitro group to the corresponding hydroxylamine or amine.[14]

-

This electronic transformation destabilizes the benzylic position, triggering a rapid self-immolative fragmentation or "elimination" cascade.

-

This fragmentation cleaves the bond to the cytotoxic drug, releasing it in its fully active form precisely at the tumor site, thereby minimizing systemic toxicity.[14]

The rate of this fragmentation is a critical design parameter, and studies have shown that substituents on the benzyl ring can modulate this rate to optimize drug release kinetics.[14]

Safety and Handling

As a laboratory chemical, 4-Nitrobenzyl acetate must be handled with appropriate care.[16]

-

General Precautions: Avoid contact with skin and eyes. Do not inhale dust or vapors.[17] Handle in accordance with good industrial hygiene and safety practices.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety glasses with side-shields, and a lab coat.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[17] Store away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-Nitrobenzyl acetate is far more than a simple organic ester. Its structure, defined by the strategic placement of a nitro group on a benzyl acetate framework, makes it a compound of significant interest. Its synthesis is well-established and robust, providing a reliable source of this key intermediate. For researchers and drug developers, an understanding of its spectroscopic properties is essential for verification, while its application as a precursor to the versatile 4-nitrobenzyl protecting group and its role in the intelligent design of bioreductive prodrugs highlight its enduring importance in modern organic and medicinal chemistry.

References

-

4-nitrobenzyl acetate (C9H9NO4). PubChemLite. [Link]

-

4-nitrobenzyl acetate - 619-90-9, C9H9NO4, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

m-Nitrobenzyl acetate | C9H9NO4 | CID 155620. PubChem. [Link]

-

Synthesis of 4-nitrophenyl acetate using molecular sieve-immobilized lipase from Bacillus coagulans. Journal of Industrial Microbiology and Biotechnology. [Link]

-

ACETIC ACID 4-NITROBENZYL ESTER Suppliers | CAS No.619-90-9. LookChem. [Link]

-

p-NITROBENZYL ACETATE. Organic Syntheses. [Link]

-

4-Nitrophenyl Acetate | C8H7NO4 | CID 13243. PubChem. [Link]

-

4-Nitrobenzyl Acetate, min 98% (N), 25 grams. LabAlley. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. PubMed. [Link]

-

Photolabile protecting group. Wikipedia. [Link]

-

Protecting Groups. University of Illinois Urbana-Champaign. [Link]

- Method for synthesizing 4-nitrobenzyl chloroformate.

-

Protecting Groups. Organic Chemistry Portal. [Link]

-

Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

p-NITROBENZYL ALCOHOL. Organic Syntheses. [Link]

-

Protecting Groups. Indian Institute of Technology Bombay. [Link]

-

4-Nitro-benzyl 2-bromo-acetate. PubMed. [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

-

The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. [Link]

Sources

- 1. 4-Nitrobenzyl Acetate | CymitQuimica [cymitquimica.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - 4-nitrobenzyl acetate (C9H9NO4) [pubchemlite.lcsb.uni.lu]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CAS No.619-90-9,ACETIC ACID 4-NITROBENZYL ESTER Suppliers [lookchem.com]

- 8. rsc.org [rsc.org]

- 9. Protective Groups [organic-chemistry.org]

- 10. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 11. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 14. Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. calpaclab.com [calpaclab.com]

- 17. combi-blocks.com [combi-blocks.com]

An In-depth Technical Guide to the Physical Properties of 4-Nitrobenzyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrobenzyl acetate (CAS No. 619-90-9) is a nitroaromatic compound with significant applications in organic synthesis and proteomics research.[1][2] Its chemical structure, comprising a 4-nitrobenzyl group esterified with acetic acid, imparts a unique combination of physical and chemical properties that are crucial for its utility in various scientific domains. This guide provides a comprehensive overview of the core physical properties of 4-nitrobenzyl acetate, complete with experimental protocols for their determination, spectral data analysis, and safety considerations. The aim is to equip researchers and drug development professionals with the in-depth knowledge required for the effective handling, characterization, and application of this important chemical entity.

Core Physical and Chemical Properties

A foundational understanding of the fundamental physical and chemical characteristics of 4-Nitrobenzyl acetate is paramount for its effective use in research and development. These properties dictate its behavior in different environments and are essential for designing experiments and synthetic routes.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉NO₄ | [1][2][3][4] |

| Molecular Weight | 195.17 g/mol | [1][2][3][4] |

| CAS Number | 619-90-9 | [1][2][3][4] |

| Appearance | White to very pale yellow crystalline solid. May also appear as orange to green powder or crystals. | [3][5] |

| Melting Point | 76-79 °C | |

| Boiling Point | Not readily available. The compound is a solid at room temperature and may decompose at higher temperatures before boiling at atmospheric pressure. | [6] |

| Density | Not readily available in the literature. Experimental determination is recommended. | [6] |

| Solubility | Insoluble in water. Soluble in hot methanol.[7][8] A comprehensive solubility profile in other common organic solvents is not widely reported and should be determined experimentally. |

Molecular Structure and Identification

The molecular structure of 4-Nitrobenzyl acetate is key to understanding its physical and chemical behavior.

Caption: 2D structure of 4-Nitrobenzyl acetate.

Experimental Determination of Physical Properties

The following section details the standardized experimental protocols for determining the key physical properties of 4-Nitrobenzyl acetate. Understanding these methodologies is crucial for verifying the identity and purity of the compound.

Melting Point Determination

The melting point is a critical parameter for assessing the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.

Protocol: Melting Point Determination using a Mel-Temp Apparatus [9][10][11][12]

-

Sample Preparation: A small amount of the crystalline 4-Nitrobenzyl acetate is finely crushed into a powder.

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the Mel-Temp apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to ensure thermal equilibrium.

-

Observation and Recording: The sample is observed through the magnifying eyepiece. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

Caption: Flowchart for Qualitative Solubility Testing.

Spectroscopic Data and Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 4-Nitrobenzyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of 4-Nitrobenzyl acetate provides information about the different types of protons and their chemical environments.

-

A singlet corresponding to the methyl protons of the acetate group.

-

A singlet corresponding to the benzylic protons.

-

Two doublets in the aromatic region, characteristic of a para-substituted benzene ring.

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.

-

A peak for the methyl carbon of the acetate group.

-

A peak for the benzylic carbon.

-

Peaks for the aromatic carbons, with quaternary carbons typically showing lower intensity.

-

A peak for the carbonyl carbon of the ester group.

-

Infrared (IR) Spectroscopy

The IR spectrum of 4-Nitrobenzyl acetate displays characteristic absorption bands corresponding to its functional groups. [13][14]* C=O Stretch: A strong absorption band around 1740 cm⁻¹, characteristic of the ester carbonyl group.

-

C-O Stretch: An absorption band in the region of 1250-1000 cm⁻¹ corresponding to the C-O stretching of the ester.

-

NO₂ Stretch: Two strong absorption bands, one symmetric and one asymmetric, in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively, indicative of the nitro group.

-

C-H Stretch: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching appears just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. [15][16][17]* Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-Nitrobenzyl acetate (195.17 g/mol ).

-

Fragmentation Pattern: Common fragmentation pathways may include the loss of the acetate group, the nitro group, and cleavage of the benzyl-oxygen bond. The analysis of these fragments helps to confirm the molecular structure.

Synthesis of 4-Nitrobenzyl Acetate

A common and reliable method for the synthesis of 4-Nitrobenzyl acetate is the reaction of 4-nitrobenzyl chloride with sodium acetate in glacial acetic acid. [7] Protocol: Synthesis from 4-Nitrobenzyl Chloride [7]

-

Reaction Setup: A mixture of 4-nitrobenzyl chloride, fused sodium acetate, and glacial acetic acid is refluxed for several hours.

-

Workup: The acetic acid is removed by distillation under reduced pressure. Water is added to the residue, and the resulting solid is broken up.

-

Purification: The crude product is collected by filtration, washed with water, and then recrystallized from hot methanol to yield pure 4-Nitrobenzyl acetate.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling 4-Nitrobenzyl acetate. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal. In general, it is recommended to handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This technical guide has provided a comprehensive overview of the key physical properties of 4-Nitrobenzyl acetate, along with detailed experimental protocols for their determination. A thorough understanding of these properties is essential for the successful application of this compound in research and development. The provided spectral data analysis and synthesis protocol further contribute to a complete profile of this important chemical. For properties such as boiling point and density, where literature data is scarce, the outlined experimental procedures offer a clear path for their determination in the laboratory.

References

-

Mel-Temp Melting Point Apparatus. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Wired Chemist. Retrieved from [Link]

-

Melting Point Determination Lab Guide. (n.d.). Scribd. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Density. (n.d.). Retrieved from [Link]

-

Melting point determination. (n.d.). Retrieved from [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

-

Solubility test/ Organic lab. (2021, April 29). YouTube. Retrieved from [Link]

-

Lab 14: Qualitative Organic Analysis. (n.d.). CSUB. Retrieved from [Link]

-

EXPERIMENT # 3. (n.d.). New York ACS. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Density Determinations. (n.d.). Haverford Alchemy. Retrieved from [Link]

-

Acetic acid, p-nitrobenzyl ester. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Measuring Density with Laboratory Balance. (n.d.). Mettler Toledo. Retrieved from [Link]

-

4-nitrobenzyl acetate. (2025, May 20). ChemSynthesis. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

How to Calculate Density using the Displacement Method | Example Explained. (2024, January 14). YouTube. Retrieved from [Link]

-

p-NITROBENZYL ALCOHOL. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

4-Nitrophenyl Acetate. (n.d.). PubChem. Retrieved from [Link]

-

FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... (n.d.). ResearchGate. Retrieved from [Link]

- Method for synthesizing 4-nitrobenzyl chloroformate. (n.d.). Google Patents.

-

4-Nitrobenzyl Acetate. (n.d.). Protheragen. Retrieved from [Link]

-

p -Nitrobenzyl Acetate. (n.d.). ResearchGate. Retrieved from [Link]

-

m-Nitrobenzyl acetate. (n.d.). PubChem. Retrieved from [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]

-

Thermodynamic modelling for solubility of 4-nitrobenzaldehyde in different solvents at temperature range from (273.15 to 313.15) K and mixing properties of solutions. (n.d.). ResearchGate. Retrieved from [Link]

-

p-NITROBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

-

Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Nitrobenzyl Acetate | CymitQuimica [cymitquimica.com]

- 3. labproinc.com [labproinc.com]

- 4. 4-Nitrobenzyl Acetate - Protheragen [protheragen.ai]

- 5. 4-Nitrobenzyl Acetate | 619-90-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 4-NITROPHENYL ACETATE | 830-03-5 [chemicalbook.com]

- 9. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 10. Determination of Melting Point [wiredchemist.com]

- 11. scribd.com [scribd.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. youtube.com [youtube.com]

- 16. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 17. chemistry.miamioh.edu [chemistry.miamioh.edu]

synthesis of 4-Nitrobenzyl acetate from p-nitrobenzyl chloride

An In-Depth Technical Guide to the Synthesis of 4-Nitrobenzyl Acetate from p-Nitrobenzyl Chloride

Introduction

4-Nitrobenzyl acetate is a valuable organic compound utilized in various chemical applications, including as a biochemical for proteomics research and as an intermediate in the synthesis of other complex molecules.[1] Its preparation from p-nitrobenzyl chloride is a classic example of a nucleophilic substitution reaction, offering a reliable and scalable method for laboratory and potential industrial applications. This guide, designed for chemistry professionals, provides a comprehensive overview of the synthesis, detailing the underlying mechanistic principles, a field-proven experimental protocol, and critical safety considerations.

Reaction Principles and Mechanism

The conversion of p-nitrobenzyl chloride to 4-nitrobenzyl acetate is achieved through a bimolecular nucleophilic substitution (SN2) reaction. In this process, the acetate anion (CH₃COO⁻), typically from a salt like sodium acetate, acts as the nucleophile. It attacks the electrophilic benzylic carbon of p-nitrobenzyl chloride. The benzylic carbon is particularly susceptible to nucleophilic attack because of the stability of the transition state, which is further influenced by the electron-withdrawing nature of the para-nitro group.

The reaction proceeds in a single, concerted step where the carbon-acetate bond forms simultaneously as the carbon-chlorine bond breaks. The chloride ion is displaced as the leaving group. Glacial acetic acid is an effective solvent for this reaction, as it readily dissolves the sodium acetate and the organic substrate.[2]

Caption: Overall reaction scheme for the synthesis of 4-Nitrobenzyl Acetate.

Detailed Experimental Protocol

This protocol is adapted from the robust and validated procedure published in Organic Syntheses, a trusted resource for chemical preparations.[2]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Amount | Moles (mol) | Molar Ratio |

| p-Nitrobenzyl chloride | C₇H₆ClNO₂ | 171.58[3] | 250 g | 1.46 | 1 |

| Fused Sodium Acetate | C₂H₃NaO₂ | 82.03 | 225 g | 2.74 | 1.88 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 375 g (approx. 357 mL) | 6.25 | 4.28 |

| Methanol (for recrystallization) | CH₄O | 32.04 | ~1 L | - | - |

| Water (for washing) | H₂O | 18.02 | ~1.5 L | - | - |

Equipment

-

2-Liter round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Apparatus for distillation under reduced pressure

-

Mechanical stirrer

-

1.5-Liter beakers

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 2-L round-bottom flask, combine 250 g (1.46 moles) of p-nitrobenzyl chloride, 225 g (2.74 moles) of fused sodium acetate, and 375 g (6.25 moles) of glacial acetic acid.[2]

-

Reflux: Equip the flask with a reflux condenser and heat the mixture using an oil bath maintained at 160–170°C. Allow the reaction to reflux for 8–10 hours.[2]

-

Solvent Removal: After the reflux period, let the oil bath cool to approximately 125°C. Remove the glacial acetic acid by distillation under reduced pressure. Begin with a moderate vacuum and gradually increase it to 50 mm Hg or lower as the distillation rate slows. The temperature can be slowly raised back to 160°C to ensure complete removal of the acetic acid, a process that typically takes 2.5 to 3 hours.[2]

-

Initial Workup: Add about 500 mL of water to the flask. The product will be a hard cake; use a stirring rod to carefully break it up. For easier removal, boiling water can be added to melt the ester into an oily layer, which solidifies into smaller lumps upon rapid cooling in an ice bath with vigorous stirring.[2]

-

Isolation and Washing: Transfer the entire contents of the flask to a 1.5-L beaker. Stir the mixture mechanically for about 30 minutes to ensure all lumps are broken into a fine powder. Collect the solid product by filtration on a Büchner funnel and wash it with 200 mL of cold water. Repeat this washing process (suspending in water, stirring, and filtering) two more times to remove residual salts and acetic acid.[2]

-

Purification by Recrystallization: Transfer the washed product to a 1.5-L beaker and add 500 mL of methanol. Heat the mixture to boiling to dissolve the solid. Filter the hot solution through a heated Büchner funnel to remove any insoluble impurities.[2]

-

Crystallization and Final Collection: Allow the hot filtrate to cool slowly to 20°C. The product, 4-nitrobenzyl acetate, will crystallize as pale yellow needles. Collect the first crop of crystals by filtration. The expected yield is 215–225 g.[2]

-

Second Crop Recovery: Evaporate the filtrate to a volume of about 100 mL and cool to yield a second crop of 25–30 g. Combine both crops, wash with cold water again, and perform a second recrystallization from 500 mL of hot methanol.[2]

-

Drying and Yield: After the second recrystallization, a first crop of 210–218 g of pure product with a melting point of 77–78°C is expected. A further 12-15 g can be obtained by concentrating the filtrate. The total combined yield of pure 4-nitrobenzyl acetate should be between 222–233 g (78–82%).[2]

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of 4-Nitrobenzyl Acetate.

Product Characterization

The final product should be a pale yellow crystalline solid.[2] Purity can be confirmed by its sharp melting point and spectroscopic analysis.

| Analysis | Expected Result |

| Appearance | Pale yellow crystals/needles.[2] |

| Melting Point | 77–78°C.[2] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.23 (d, 2H), 7.53 (d, 2H), 5.20 (s, 2H), 2.16 (s, 3H) ppm.[4] The two doublets correspond to the aromatic protons, the singlet at 5.20 ppm to the benzylic (CH₂) protons, and the singlet at 2.16 ppm to the methyl (CH₃) protons of the acetate group. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.51, 148.16, 147.53, 128.26, 123.91, 64.9, 20.73 ppm.[4] Key signals include the carbonyl carbon (~170.5 ppm), the aromatic carbons, the benzylic carbon (~64.9 ppm), and the methyl carbon (~20.7 ppm). |

Safety Precautions and Waste Management

A thorough risk assessment must be conducted before beginning this procedure.[2]

-

p-Nitrobenzyl Chloride Hazards: The starting material, p-nitrobenzyl chloride, is a corrosive solid that causes burns and is harmful if swallowed.[5] It is also a suspected mutagen.[3] Avoid contact with skin, eyes, and clothing, and do not breathe the dust.[6][7]

-

Personal Protective Equipment (PPE): Always work in a well-ventilated chemical fume hood.[5] Wear appropriate PPE, including chemical safety goggles, a face shield, nitrile gloves, and a lab coat.[6]

-

Handling: Handle and open containers with care to avoid dust formation.[6] Facilities should be equipped with an eyewash station and a safety shower.[5] In case of skin contact, immediately flood the affected area with water and wash thoroughly with soap.[8] For eye contact, rinse cautiously with water for several minutes.[7]

-

Spills: In the event of a spill, evacuate the area. For small spills, dampen the solid material with a solvent like acetone, transfer it to a suitable container for disposal, and decontaminate the area.[8]

-

Waste Disposal: All chemical waste, including residual reaction mixtures and solvents from recrystallization, must be disposed of in accordance with local, state, and federal regulations.[2] Do not pour waste down the drain.[5]

Conclusion

The synthesis of 4-nitrobenzyl acetate from p-nitrobenzyl chloride via nucleophilic substitution with sodium acetate is a highly efficient and reproducible method. The procedure, validated by Organic Syntheses, provides a clear pathway to obtaining a high-purity product with yields typically ranging from 78-82%.[2] Adherence to the detailed protocol and strict observation of safety measures are paramount for a successful and safe synthesis. The characterization data provided serves as a reliable benchmark for verifying the identity and purity of the final product.

References

-

Hartman, W. W., & Rahrs, E. J. (1932). p-NITROBENZYL ACETATE. Organic Syntheses, 12, 62. doi:10.15227/orgsyn.012.0062. Also available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. Retrieved from [Link]

-

Sciencelab.com. (n.d.). Material Safety Data Sheet: 4-NITROBENZYL CHLORIDE. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7482, 4-Nitrobenzyl chloride. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 4-Nitrobenzyl chloride | C7H6ClNO2 | CID 7482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 6. carlroth.com [carlroth.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. P-NITROBENZOYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Hydrolysis Mechanism of 4-Nitrobenzyl Acetate

This guide provides a comprehensive examination of the hydrolysis mechanism of 4-nitrobenzyl acetate, a key model substrate in mechanistic organic chemistry and enzymology. Designed for researchers, scientists, and professionals in drug development, this document synthesizes core chemical principles with practical experimental insights. We will explore the reaction kinetics, the profound influence of the substituent and pH on the reaction pathway, and provide validated protocols for its empirical study.

Introduction: A Model System for Ester Hydrolysis

The hydrolysis of an ester—its cleavage into a carboxylic acid and an alcohol by reaction with water—is a fundamental reaction in organic chemistry and biology.[1] 4-Nitrobenzyl acetate serves as an exemplary substrate for studying this process. Its structure incorporates two key features: a labile ester group and an aromatic ring bearing a strong electron-withdrawing nitro group in the para position. This substitution pattern significantly influences the reactivity of the ester, making the reaction proceed at conveniently measurable rates and providing a clear spectroscopic signature for monitoring its progress. Understanding its hydrolysis provides a foundational framework for analyzing more complex biological and pharmaceutical systems where ester cleavage is a critical event.

Ester hydrolysis can be catalyzed by either acid or base, or it can proceed, albeit much more slowly, in a neutral medium.[1][2] Each condition promotes a distinct, yet related, mechanistic pathway, which we will dissect in detail.

The Core Reaction Mechanism: A Tale of Two Catalysts

The overall transformation in the hydrolysis of 4-nitrobenzyl acetate is the reaction with water (or hydroxide) to yield 4-nitrobenzyl alcohol and acetic acid (or its conjugate base, acetate). The specific pathway and intermediates are highly dependent on the pH of the solution.

The Inductive Effect: Role of the Para-Nitro Group

The nitro group (-NO₂) at the para position of the benzyl ring is a powerful electron-withdrawing group. Through a combination of inductive and resonance effects, it pulls electron density away from the benzylic carbon and the attached ester functionality. This has two primary consequences:

-

Increased Electrophilicity: The withdrawal of electrons makes the carbonyl carbon of the ester group more electron-deficient (more electrophilic), rendering it a more susceptible target for nucleophilic attack by water or a hydroxide ion.

-

Stabilization of Intermediates: The electron-withdrawing nature of the nitro group can stabilize the negatively charged transition states and intermediates that form during the reaction.[3][4]

These electronic effects accelerate the rate of hydrolysis compared to unsubstituted benzyl acetate, making it an ideal model for kinetic studies.

Base-Catalyzed Hydrolysis (Saponification): The BAC2 Mechanism